molecular formula C6H12N2O3 B1524837 (1,4-Dioxan-2-ylmethyl)urea CAS No. 1184826-65-0

(1,4-Dioxan-2-ylmethyl)urea

Cat. No. B1524837
M. Wt: 160.17 g/mol
InChI Key: BBYIGNMKYDFFMY-UHFFFAOYSA-N
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Description

“(1,4-Dioxan-2-ylmethyl)urea” is an organic compound with the molecular formula C6H12N2O3 . It has a molecular weight of 160.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(1,4-Dioxan-2-ylmethyl)urea” is 1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9) .


Physical And Chemical Properties Analysis

“(1,4-Dioxan-2-ylmethyl)urea” is a powder that is stored at room temperature . It has a molecular weight of 160.17 .

Scientific Research Applications

Enzyme Inhibition

Several studies have demonstrated the effectiveness of urea derivatives, such as (1,4-Dioxan-2-ylmethyl)urea, as inhibitors of specific enzymes. For instance, urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic breakdown of epoxides to diols. Inhibition of sEH has implications in treating hypertension, inflammation, and various cardiovascular diseases. These inhibitors exhibit low nanomolar to picomolar activities against recombinant human sEH, indicating their potential in therapeutic applications (Hwang et al., 2007).

Material Science and Polymer Chemistry

Urea derivatives also play a crucial role in material science, particularly in the development of self-healing materials. Aromatic disulfide metathesis at room temperature utilizes bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials show quantitative healing efficiency at room temperature without any catalyst, highlighting the versatility of urea compounds in creating advanced materials with self-healing properties (Rekondo et al., 2014).

Biochemical and Medical Research

In medicinal chemistry, urea derivatives are explored for their bioactivity in various therapeutic areas. These compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, showing potential as treatments for diseases associated with cholinergic dysfunction (Vidaluc et al., 1995). Furthermore, urea-based compounds have been investigated for their role in inhibiting the fibroblast growth factor receptor family, presenting a novel approach for anticancer therapy (Guagnano et al., 2011).

Safety And Hazards

“(1,4-Dioxan-2-ylmethyl)urea” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4-dioxan-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIGNMKYDFFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dioxan-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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